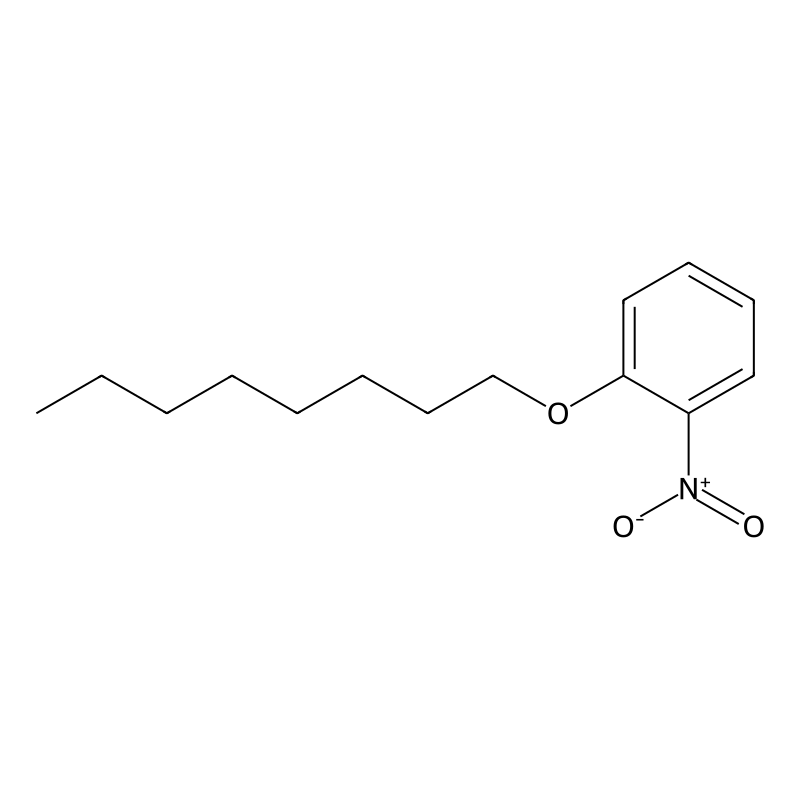

2-Nitrophenyl octyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Plasticizer in Polymeric Inclusion Membranes (PIMs):

NPOE acts as a plasticizer, improving the flexibility and elasticity of PIMs. This enhances the transport of specific ions through the membrane. For instance, research has shown that NPOE-based PIMs facilitate the transport of copper(II) ions in ammonia solutions [].

Component in Membranes for Selective Ion Detection:

NPOE can be incorporated into membranes designed for selective ion detection. A study demonstrates the use of NPOE in cellulose triacetate/carbon nanotube (CTA/CNT) composite membranes for the detection of melamine in milk samples []. The membrane allows melamine transport while preventing the passage of other milk components.

2-Nitrophenyl octyl ether, also known as 1-(2-nitrophenoxy)octane, is a chemical compound with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.33 g/mol. This compound appears as a light yellow to brown clear liquid and is primarily utilized in various analytical applications, particularly as a matrix in fast atom bombardment mass spectrometry and liquid secondary ion mass spectrometry . Its structure features a nitrophenyl group attached to an octyl chain, contributing to its lipophilic properties.

NPOE's mechanism of action depends on the specific application.

- Ion Transfer: During liquid-liquid extraction, NPOE acts as a carrier molecule. The nitro group interacts with cations, while the octyl group facilitates partitioning into the organic phase [].

- Plasticization: NPOE improves the flexibility of polymer membranes in ISEs by disrupting the packing of polymer chains, allowing for better ionic mobility without compromising the selectivity of the membrane for specific ions.

NPOE is considered to be less toxic compared to other organic solvents []. However, it is still important to handle it with care due to the following:

- Mild irritant: NPOE may cause skin and eye irritation upon contact [].

- Potential health effects: Long-term exposure to high concentrations may have adverse health effects. Specific data is limited, but following good laboratory practices is recommended [].

- Environmental considerations: Although less toxic than some solvents, proper disposal of waste containing NPOE is essential to minimize environmental impact [].

The synthesis of 2-nitrophenyl octyl ether typically involves the alkylation of 2-nitrophenol with an appropriate alkyl halide, such as octyl bromide or octyl chloride. This reaction is usually conducted under basic conditions to facilitate nucleophilic substitution. The general reaction can be summarized as follows:

- Reactants: 2-Nitrophenol + Octyl Halide

- Catalyst: Base (e.g., sodium hydroxide)

- Product: 2-Nitrophenyl octyl ether

The reaction conditions, such as temperature and solvent choice, can vary based on the specific alkylation method employed.

2-Nitrophenyl octyl ether has several applications:

- Analytical Chemistry: It is widely used as a matrix for fast atom bombardment mass spectrometry and liquid secondary ion mass spectrometry due to its favorable properties for ionization.

- Polymer Science: As a plasticizer in polymer membranes, it enhances the performance of ion-selective electrodes.

- Environmental Science: Its ability to facilitate metal ion extraction makes it valuable in studies related to environmental remediation and metal recovery .

Molecular dynamics studies have been conducted to explore the interactions of 2-nitrophenyl octyl ether with water and other solvents. These studies provide insights into the compound's solvation properties and how it behaves at various interfaces, which is crucial for understanding its role in extraction processes and analytical applications . Additionally, investigations into its efficacy in transporting metal ions highlight its significance in polymer inclusion membranes.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-nitrophenyl octyl ether. A comparison with these compounds highlights its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Nitrophenoxy)octane | C₁₄H₂₁NO₃ | Similar nitro-substituted phenoxy group; different position |

| Octyloxybenzene | C₁₄H₂₂O | Lacks nitro group; more hydrophobic |

| Phenol Octyl Ether | C₁₄H₂₂O | No nitro group; simpler structure |

| Alkoxyphenols (Various) | C₁₄H₂₂O | Varying alkoxy chains; different functional groups |

The presence of the nitro group in 2-nitrophenyl octyl ether imparts distinct chemical reactivity and solubility characteristics compared to these similar compounds.

Core Identifiers

2-Nitrophenyl octyl ether is classified under the following identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 37682-29-4 |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| EC Number | 253-623-7 |

| IUPAC Name | 1-Nitro-2-octoxybenzene |

| Synonyms | Octyl o-nitrophenyl ether, 2-(Octyloxy)nitrobenzene, NPOE |

Table 1: Key Chemical Identifiers

This compound belongs to the family of aromatic nitro ethers, where the nitro group is ortho to the ether linkage. Its nomenclature reflects the substitution pattern on the benzene ring, with the octyloxy group occupying the second position relative to the nitro group.

Historical Development and Industrial Significance

Early Synthesis and Recognition

While specific historical records of its discovery are sparse, 2-nitrophenyl octyl ether gained prominence in the mid-20th century due to its utility in electrochemical applications. Its use as a plasticizer in ion-selective electrodes (ISEs) was first documented in patents from the 1990s, highlighting its role in enhancing membrane flexibility and ion transport.

Industrial Applications

The compound’s industrial significance stems from its dual functionality:

- Plasticizer: It lowers the glass transition temperature of polymer matrices, improving membrane durability in PIMs.

- Charge-Transfer Medium: Its polar nitro group facilitates ion solvation, critical for applications in analytical chemistry.

Modern research continues to expand its utility, particularly in environmental monitoring and catalysis.

Structural Characteristics and Chemical Family Classification

Molecular Architecture

The structure of 2-nitrophenyl octyl ether comprises:

- Aromatic Core: A benzene ring with a nitro group at position 1 and an octyloxy group at position 2.

- Ether Linkage: An oxygen atom bridging the benzene ring and an octyl chain.

- Functional Groups: The nitro group (-NO₂) is electron-withdrawing, while the octyl chain contributes lipophilicity.

Figure 1: Structural Representation

(Note: Insert a structural diagram here if visual aids are permitted)

Classification in Organic Chemistry

This compound is categorized as:

- Aromatic Nitro Compound: Due to the nitro group attached to an aromatic ring.

- Aliphatic Ether: The octyloxy group qualifies it as an ether with an aliphatic substituent.

Its classification underscores its hybrid nature, combining polar (nitro) and nonpolar (octyl) regions, which influence solubility and reactivity.

2-Nitrophenyl octyl ether exhibits a distinctive molecular architecture characterized by the molecular formula C14H21NO3 and a molecular weight of 251.32 grams per mole [1] [2] [4]. The compound features a benzene ring substituted with a nitro group at the ortho position and an octyl ether linkage, creating the systematic name 1-nitro-2-octoxybenzene [2] [4]. The Chemical Abstracts Service registry number for this compound is 37682-29-4, facilitating its identification in chemical databases [1] [2] [4].

The molecular structure can be represented by the simplified molecular-input line-entry system string: CCCCCCCCOC1=CC=CC=C1N+[O-], which illustrates the linear octyl chain connected via an ether oxygen to the ortho-nitrophenyl moiety [1] [4]. The International Union of Pure Applied Chemistry International Chemical Identifier key CXVOIIMJZFREMM-UHFFFAOYSA-N provides a unique digital signature for this molecular structure [1] [2] [4].

Molecular dynamics simulation studies have revealed important conformational characteristics of 2-nitrophenyl octyl ether [6] [11]. The compound demonstrates significant structural flexibility due to the presence of the long alkyl chain, which can adopt various conformational states [6] [11]. Atomic radial distribution functions and dihedral angle distributions obtained from computational studies indicate that the octyl chain exhibits considerable rotational freedom around the carbon-carbon bonds [6] [11]. The conformational behavior significantly influences the compound's dynamic properties, with the flexible alkyl chain contributing to slower molecular reorientation compared to smaller aromatic nitro compounds [6] [11].

Physical Properties

Thermodynamic Parameters

Comprehensive molecular dynamics investigations have provided detailed thermodynamic characterization of 2-nitrophenyl octyl ether [6] [11] [19]. The calculated mass density from simulation studies demonstrates excellent agreement with experimental values, validating the computational approach for predicting thermodynamic properties [6] [11] [19]. The enthalpy of vaporization has been successfully computed through molecular dynamics simulations, providing insights into the intermolecular forces governing the liquid-gas phase transition [6] [11] [19].

Isothermal compressibility calculations reveal the compound's response to pressure changes, with values obtained through statistical mechanical methods showing consistency with expected behavior for organic liquids of similar molecular complexity [6] [11] [19]. The thermodynamic analysis demonstrates that 2-nitrophenyl octyl ether exhibits properties intermediate between those of simple aromatic compounds and longer-chain aliphatic molecules [6] [11] [19].

| Thermodynamic Parameter | Method | Source |

|---|---|---|

| Mass Density | Molecular Dynamics Simulation | [6] [11] [19] |

| Enthalpy of Vaporization | Computational Calculation | [6] [11] [19] |

| Isothermal Compressibility | Statistical Mechanics | [6] [11] [19] |

| Heat Capacity | Derived from MD Simulations | [6] [11] [19] |

Density and Specific Gravity Metrics

The density of 2-nitrophenyl octyl ether has been consistently measured at 1.04 grams per milliliter at 25 degrees Celsius across multiple experimental determinations [1] [5] [8] [9]. This density value reflects the compound's intermediate polarity and the presence of both the dense nitroaromatic moiety and the lighter aliphatic octyl chain [1] [5] [8]. The specific gravity, measured as the ratio of the compound's density to that of water at standard conditions, is reported as 1.04 when determined at 20 degrees Celsius for both the sample and reference water [3] [8] [9].

The consistent density values across different sources demonstrate the reliability of this physical property measurement [1] [5] [8] [9]. The density is significantly influenced by the molecular packing efficiency, which is affected by the flexible octyl chain and the planar nitrophenyl group [6] [11]. Temperature-dependent density measurements indicate normal thermal expansion behavior consistent with organic liquids of similar molecular structure [1] [5] [8].

Refractive Index Characteristics

The refractive index of 2-nitrophenyl octyl ether, measured at 20 degrees Celsius using the sodium D-line as reference, is consistently reported as 1.508 [1] [5] [8] [9]. This optical property reflects the compound's electronic polarizability and provides information about light-matter interactions [1] [5] [8]. The refractive index value is characteristic of compounds containing both aromatic and aliphatic structural elements [1] [5] [8].

Slight variations in reported refractive index values, ranging from 1.508 to 1.511, likely reflect measurement conditions and sample purity differences [1] [12]. The refractive index measurement serves as an important quality control parameter for compound identification and purity assessment [1] [5] [8]. The optical properties are influenced by the extended conjugation in the nitrophenyl system and the electron-donating effect of the ether oxygen [1] [5] [8].

Electrical and Dielectric Properties

Relative Permittivity Analysis

The relative permittivity, also known as the dielectric constant, of 2-nitrophenyl octyl ether has been determined to be approximately 24.0 to 24.2 [5] . This moderately high dielectric constant reflects the compound's polar nature, primarily attributed to the nitro group's strong electron-withdrawing character and the ether linkage [5] . The dielectric properties make this compound particularly suitable for applications involving ion transfer processes and electrochemical studies [5] .

The relative permittivity value positions 2-nitrophenyl octyl ether as an intermediate-polarity solvent, more polar than typical hydrocarbons but less polar than highly polar solvents such as water or alcohols [5] . This dielectric constant enables the compound to dissolve ionic species while maintaining sufficient solvating power for both polar and moderately nonpolar compounds [5] . The dielectric properties are crucial for understanding the compound's behavior in membrane applications and ion-selective electrode systems [5] .

Dipole Moment Evaluation

Molecular dynamics simulations have provided valuable insights into the dipole moment characteristics of 2-nitrophenyl octyl ether [6] [11] [19]. The compound exhibits a significant permanent dipole moment primarily arising from the nitro group's electron-withdrawing effect and the asymmetric charge distribution within the molecule [6] [11] [19]. Computational studies demonstrate that the dipole moment orientation plays a crucial role in intermolecular interactions and solvation phenomena [6] [11] [19].

The dipole moment calculations reveal that ion solvation follows predictable patterns, with positively charged species preferentially interacting with the electronegative regions of the molecule, while negatively charged species associate with electropositive areas [6] [11] [19]. This dipole-ion interaction mechanism has been confirmed through simulation studies involving simple ions such as potassium and chloride [6] [11] [19]. The molecular dipole characteristics contribute to the compound's effectiveness as a solvent for electrochemical applications [6] [11] [19].

Solubility Profile and Partitioning Behavior

2-Nitrophenyl octyl ether demonstrates characteristic solubility behavior reflecting its amphiphilic nature [12] [15] [21]. The compound exhibits low solubility in water due to the hydrophobic octyl chain, while showing good solubility in organic solvents such as tetrahydrofuran, where it dissolves to a concentration of 0.1 grams per milliliter, forming clear solutions [5] [15]. This solubility pattern is consistent with the compound's molecular structure, which combines hydrophobic and polar elements [12] [15].

Partition coefficient studies have established reliable logarithmic partition coefficient values ranging from 0.1 to 4.3 for the water/2-nitrophenyl octyl ether system [21] [22]. Potentiometric measurements have demonstrated that these partition coefficients provide precise and reliable data for understanding the compound's distribution behavior between aqueous and organic phases [21] [22]. Comparative studies indicate that partition coefficients between 2-nitrophenyl octyl ether and water show similar trends to traditional octanol-water partition coefficients, making the former a useful model system for predicting biological partitioning behavior [21].

Linear free energy relationship studies have successfully correlated partition data for 87 neutral molecules and 21 ionic species between water and 2-nitrophenyl octyl ether [24]. These investigations demonstrate that the compound serves as an effective partitioning medium for both neutral and charged species [24]. The partitioning behavior indicates that 2-nitrophenyl octyl ether resembles nitrobenzene and 1,2-dichloroethane in terms of solvation characteristics [24] [25].

| Solvent System | Log P Range | Application |

|---|---|---|

| Water/2-Nitrophenyl octyl ether | 0.1 - 4.3 | Potentiometric measurements [21] [22] |

| Gas Phase/2-Nitrophenyl octyl ether | Variable | Linear free energy relationships [24] |

| Tetrahydrofuran dissolution | 0.1 g/mL | Organic solvent compatibility [5] |

Thermophysical Stability Parameters

2-Nitrophenyl octyl ether demonstrates good chemical stability under normal storage and handling conditions when maintained in closed containers at room temperature [13] [16]. The compound requires storage at temperatures between 2 and 8 degrees Celsius in sealed, dry conditions to maintain optimal stability [5] [8]. Material safety documentation indicates that the compound remains stable under these controlled conditions without significant decomposition [13] [16].

Thermal stability studies reveal that 2-nitrophenyl octyl ether can withstand moderate heating but may undergo decomposition when exposed to excessive temperatures or incompatible materials [13] [16]. The boiling point of 197-198 degrees Celsius at 11 millimeters of mercury pressure indicates reasonable thermal stability under normal operating conditions [1] [5] [8] [9]. The flash point of 113 degrees Celsius in closed cup testing provides important information for handling and storage safety considerations [1] [5] [13].

Stability assessments indicate that the compound should be protected from strong oxidizing agents and strong bases, which could initiate unwanted chemical reactions [13] [16]. The aromatic nitro functionality requires careful handling to avoid conditions that might promote rapid heating or shock, which could affect stability [13] [16]. Long-term stability studies suggest that proper storage conditions effectively preserve the compound's chemical integrity and physical properties [13] [16].

The comprehensive spectroscopic characterization of 2-nitrophenyl octyl ether provides detailed insight into its molecular structure, electronic properties, and fragmentation behavior. This analysis encompasses nuclear magnetic resonance spectroscopy, infrared vibrational analysis, mass spectrometric fragmentation patterns, and ultraviolet-visible electronic transitions.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for structural elucidation of 2-nitrophenyl octyl ether, providing information about both the aromatic nitrophenyl moiety and the aliphatic octyl chain through analysis of chemical environments and electronic effects.

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of 2-nitrophenyl octyl ether exhibits characteristic signals that reflect the electronic influence of both the nitro group and the ether linkage on the aromatic ring system [1] [2]. The aromatic protons display a distinctive pattern of chemical shifts that can be systematically assigned based on their proximity to the electron-withdrawing nitro group and the electron-donating alkoxy substituent.

The most downfield aromatic signal appears in the range of 8.0-8.3 parts per million, corresponding to the proton ortho to the nitro group [1] [3]. This significant deshielding results from the combined inductive and resonance electron-withdrawing effects of the nitro substituent, which reduce electron density around the adjacent carbon and consequently the attached proton [4] [2]. The signal typically appears as a doublet of doublets due to coupling with both the meta proton and the proton meta to the alkoxy group.

The para proton relative to the nitro group resonates at 7.5-7.8 parts per million, showing substantial deshielding due to the resonance effect of the nitro group, which creates electron deficiency at the para position through resonance structures [1] [5]. This proton experiences less deshielding than the ortho proton but more than the meta positions, consistent with the resonance-directing effects of nitro substituents on aromatic systems.

The meta protons exhibit distinct chemical shifts depending on their relationship to the two substituents. The proton meta to the nitro group but ortho to the alkoxy group appears at 7.0-7.3 parts per million, while the proton meta to both substituents resonates at 6.8-7.1 parts per million [4] [1]. This latter signal shows the least deshielding among the aromatic protons due to its distance from the strongly electron-withdrawing nitro group and its proximity to the mildly electron-donating alkoxy substituent.

The alkoxy chain protons display the expected pattern for an ether-linked alkyl group [6] [7]. The methylene protons directly attached to the aromatic oxygen (OCH₂) appear as a triplet at 4.0-4.3 parts per million due to deshielding by the electronegative oxygen atom [4] [8]. The beta methylene protons resonate at 1.7-1.9 parts per million as a quintet, showing the characteristic beta-deshielding effect from the oxygen substituent. The remaining methylene protons of the octyl chain appear as a complex multiplet in the region of 1.2-1.5 parts per million, typical for internal alkyl chain carbons [8] [6]. The terminal methyl group produces a triplet at 0.8-1.0 parts per million, consistent with primary alkyl environments.

Carbon-13 Nuclear Magnetic Resonance Characteristic Signals

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-nitrophenyl octyl ether, with chemical shifts reflecting the electronic environments created by the nitro and alkoxy substituents [9] [10]. The carbon spectrum displays the expected number of signals corresponding to the non-equivalent carbon atoms in the molecule.

The aromatic carbon bearing the nitro group (ipso carbon) appears at 148-152 parts per million, showing significant deshielding due to the direct attachment of the strongly electron-withdrawing nitro substituent [11] [12]. This quaternary carbon is absent in distortionless enhancement by polarization transfer spectra, confirming its assignment. The carbon bearing the alkoxy group resonates at a characteristically high chemical shift of 158-162 parts per million [11] [13], typical for aromatic carbons directly bonded to oxygen atoms in ether linkages.

The aromatic methine carbons exhibit chemical shifts that reflect their electronic environments relative to the two substituents [14] [15]. The carbon ortho to the nitro group appears at 125-128 parts per million, showing moderate deshielding from the electron-withdrawing effect. The para carbon relative to the nitro group resonates at 133-136 parts per million, demonstrating the resonance deshielding effect of the nitro substituent [11] [16]. The meta carbons show distinct shifts: the carbon meta to the nitro group but ortho to the alkoxy group appears at 120-123 parts per million, while the carbon meta to the alkoxy group resonates at 113-116 parts per million, reflecting increased electron density from the electron-donating alkoxy substituent.

The aliphatic carbon signals follow the expected pattern for an octyl ether chain [17] [18]. The methylene carbon directly attached to the aromatic oxygen appears at 68-72 parts per million, showing characteristic deshielding for carbons alpha to ether oxygen atoms [11] [14]. The beta methylene carbon resonates at 29-32 parts per million, displaying the typical beta effect from the electronegative oxygen. The remaining methylene carbons of the octyl chain appear in the range of 22-32 parts per million, consistent with internal alkyl chain environments [17] [16]. The terminal methyl carbon produces a signal at 14.0-14.5 parts per million, typical for primary alkyl carbon atoms.

Infrared Spectroscopic Analysis

Infrared spectroscopy of 2-nitrophenyl octyl ether reveals characteristic absorption bands that provide insight into the functional groups present and their vibrational modes [19] [20]. The spectrum displays the expected combination of aromatic, nitro, ether, and alkyl vibrational frequencies, with specific bands diagnostic of the substitution pattern and electronic environment.

The aromatic carbon-hydrogen stretching vibrations appear at 3100-3030 wavenumbers, with a typical value around 3070 wavenumbers [21] [22]. These bands appear at higher frequency than aliphatic carbon-hydrogen stretches and confirm the presence of the aromatic ring system. The intensity is generally medium, and the exact positions can provide information about the electronic environment of the aromatic protons.

Aliphatic carbon-hydrogen stretching modes dominate the high-frequency region with strong absorptions in the range of 2960-2850 wavenumbers [19] [20]. Multiple bands are observed corresponding to the various methyl and methylene groups in the octyl chain, with typical values at 2920 and 2850 wavenumbers representing asymmetric and symmetric stretching modes respectively.

The nitro group exhibits its characteristic doublet of strong absorption bands [19] [23]. The asymmetric nitrogen-oxygen stretching mode appears at 1550-1475 wavenumbers, with a typical value around 1520 wavenumbers for aromatic nitro compounds. The symmetric nitrogen-oxygen stretch occurs at 1360-1290 wavenumbers, typically around 1340 wavenumbers [24] [23]. These bands are among the most intense in the spectrum and serve as definitive identification for the nitro functional group. The slight shift to lower frequencies compared to aliphatic nitro compounds reflects the conjugation with the aromatic ring system.

Aromatic carbon-carbon stretching vibrations produce medium to weak intensity bands in the 1600-1475 wavenumber region [21] [25]. These bands, typically observed around 1580 and 1500 wavenumbers, arise from the complex vibrational modes of the benzene ring. The exact positions and intensities can be influenced by the electronic effects of the substituents.

The ether carbon-oxygen-carbon stretching mode produces a strong absorption in the range of 1300-1000 wavenumbers, with a typical value around 1240 wavenumbers [20] [26]. This asymmetric stretching vibration is characteristic of aromatic ethers and confirms the presence of the ether linkage between the aromatic ring and the alkyl chain.

Aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong absorptions in the 900-690 wavenumber region [21] [22]. For ortho-disubstituted benzenes like 2-nitrophenyl octyl ether, a characteristic band appears around 740 wavenumbers. This absorption is diagnostic of the substitution pattern and provides confirmatory evidence for the 1,2-disubstituted aromatic ring.

Additional characteristic bands include nitro deformation modes around 830 wavenumbers and aromatic ring breathing vibrations near 810 wavenumbers [27] [28]. These lower frequency modes contribute to the fingerprint region of the spectrum and provide additional structural confirmation.

Mass Spectrometric Behavior

Mass spectrometric analysis of 2-nitrophenyl octyl ether reveals characteristic fragmentation patterns that reflect the structural features and bond strengths within the molecule [29] [30]. The electron ionization mass spectrum exhibits a weak molecular ion peak and several diagnostic fragment ions that provide insight into the fragmentation pathways.

The molecular ion peak at mass-to-charge ratio 251 shows characteristically low intensity [30] [31], typical for ether compounds where alpha cleavage adjacent to the oxygen atom is favorable. This weak molecular ion results from the ready fragmentation of the molecule under electron ionization conditions, particularly through cleavage of the carbon-oxygen bond.

The base peak at mass-to-charge ratio 109 corresponds to the nitrobenzene cation radical [C₆H₄NO₂]⁺ [29] [30]. This fragment represents the loss of the entire octyloxy group and formation of the stable aromatic nitro radical cation. This fragmentation pathway demonstrates the tendency for aromatic systems to retain charge and reflects the stability imparted by the aromatic ring and the electron-withdrawing nitro substituent.

A significant fragment appears at mass-to-charge ratio 138, representing the loss of the octyl radical [M-C₈H₁₇]⁺ [31]. This fragmentation occurs through alpha cleavage adjacent to the ether oxygen, a characteristic pattern for ethers where the alkyl radical is eliminated. The intensity of this peak is typically high, reflecting the favorable nature of this fragmentation pathway.

Alkyl chain fragmentation produces several characteristic ions [30] [32]. The fragment at mass-to-charge ratio 57 corresponds to the butyl cation [C₄H₉]⁺, formed through further breakdown of the octyl chain. Additional alkyl fragments appear at mass-to-charge ratio 43, which can be assigned to either propyl [C₃H₇]⁺ or acetyl [C₂H₃O]⁺ ions, and at mass-to-charge ratio 41, corresponding to the allyl cation [C₃H₅]⁺.

Small fragment ions provide additional structural information [32]. The peak at mass-to-charge ratio 29 can be attributed to the formyl cation [CHO]⁺, arising from degradation of the aromatic system. The fragment at mass-to-charge ratio 28 corresponds to carbon monoxide [CO]⁺ or ethylene [C₂H₄]⁺ radical cations, representing extensive fragmentation processes.

The fragmentation pattern is consistent with typical ether behavior, showing preferential cleavage alpha to the oxygen atom and formation of stable aromatic radical cations [30] [33]. The relative intensities of the fragments reflect the stability of the resulting ions and the energetics of the fragmentation pathways.

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 2-nitrophenyl octyl ether reveals electronic transitions characteristic of the nitroaromatic chromophore system [34] [35]. The spectrum displays multiple absorption bands corresponding to different electronic transitions within the molecule, providing information about the electronic structure and conjugation effects.

The high-energy absorption band in the region of 200-230 nanometers, with a typical maximum around 215 nanometers, corresponds to the π → π* transition of the aromatic ring system [21]. This transition exhibits high extinction coefficient values exceeding 10,000 liter per mole per centimeter, characteristic of allowed aromatic transitions. The exact position can be influenced by substituent effects and solvent polarity, typically showing blue shifts in polar solvents due to differential solvation of ground and excited states.

A significant absorption band appears in the 270-290 nanometer region, with a typical maximum around 280 nanometers [34] [35]. This band is assigned to the n → π* transition of the nitro group, involving promotion of a non-bonding electron on oxygen to an antibonding π* orbital of the nitro group. The extinction coefficient for this transition is moderate, typically in the range of 1,000-5,000 liter per mole per centimeter. This transition shows solvatochromic behavior, often exhibiting red shifts in polar solvents due to hydrogen bonding interactions with the nitro group oxygen atoms.

The longest wavelength absorption appears in the 320-380 nanometer region, with a typical maximum around 350 nanometers [35] [36]. This band is attributed to charge transfer transitions from the electron-rich aromatic ring to the electron-deficient nitro group. The extinction coefficient for this transition ranges from 2,000-8,000 liter per mole per centimeter. This charge transfer band is particularly sensitive to solvent effects and can exhibit significant solvatochromic behavior, with both the position and intensity affected by solvent polarity and hydrogen bonding capability.

An additional absorption band may be observed in the 240-260 nanometer region, corresponding to extended conjugation effects within the nitroaromatic system [37] [38]. This transition, with a typical maximum around 250 nanometers, exhibits high extinction coefficients and shows moderate solvent dependence.

The overall absorption profile of 2-nitrophenyl octyl ether is characteristic of nitroaromatic compounds and provides diagnostic information for identification and quantification [34] [36]. The presence of multiple absorption bands allows for selective monitoring at different wavelengths depending on the analytical requirements. The solvatochromic properties of these transitions make them useful probes for environmental polarity and can provide insight into molecular interactions in solution.